Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate
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Overview
Description
. It is known for its unique structure, which includes a thiopyran ring, an imino group, and a carbamate moiety. This compound is of interest due to its potential biological activity and versatility in chemical reactions.
Preparation Methods
The synthesis of Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate involves several steps. One common synthetic route includes the reaction of benzylamine with a thiopyran derivative under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine, using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiopyran ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate can be compared with similar compounds such as:
Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(ethyl)carbamate: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(propyl)carbamate: The propyl group can further influence the compound’s properties.
Benzyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(butyl)carbamate: The butyl group introduces additional steric hindrance, potentially altering the compound’s interactions with biological targets.
Properties
IUPAC Name |
benzyl N-(1-imino-1-oxothian-4-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16(13-7-9-20(15,18)10-8-13)14(17)19-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKXMEBITNYPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=N)(=O)CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138308-03-7 |
Source
|
Record name | benzyl N-(1-imino-1-oxo-1lambda6-thian-4-yl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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